Glycine, N-(cyclopropylcarbonyl)-

CAS No.: 64513-70-8

Cat. No.: VC1960131

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64513-70-8 |

|---|---|

| Molecular Formula | C6H9NO3 |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | 2-(cyclopropanecarbonylamino)acetic acid |

| Standard InChI | InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) |

| Standard InChI Key | NDLLIOPAEOBFKZ-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NCC(=O)O |

| Canonical SMILES | C1CC1C(=O)NCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Glycine, N-(cyclopropylcarbonyl)- is an N-acylated glycine derivative where the amino group of glycine is bonded to a cyclopropylcarbonyl moiety. The compound exists as a crystalline solid at room temperature and pressure.

Identification Parameters

The compound is characterized by several key identifiers as outlined in Table 1:

| Parameter | Value |

|---|---|

| Chemical Name | Glycine, N-(cyclopropylcarbonyl)- |

| Molecular Formula | C₆H₉NO₃ |

| CAS Registry Number | 64513-70-8 |

| PubChem CID | 47410 |

| Molecular Weight | 143.14 g/mol |

| European Community Number | 859-242-8 |

Synonyms and Alternative Nomenclature

The compound is known by various names in scientific literature:

-

2-(Cyclopropanecarboxamido)acetic acid

-

2-(cyclopropylformamido)acetic acid

-

[(cyclopropylcarbonyl)amino]acetic acid

-

Cyclopropylcarbonylglycine

Molecular Structure

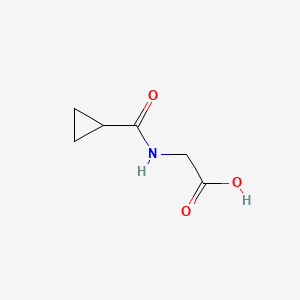

The molecular structure consists of a glycine unit (H₂NCH₂COOH) where the amino group is acylated with a cyclopropanecarbonyl group. The resulting structure contains three main functional components:

-

A cyclopropane ring

-

An amide linkage (formed between cyclopropanecarboxylic acid and glycine)

Physicochemical Properties

Physical State and Appearance

Glycine, N-(cyclopropylcarbonyl)- typically appears as a white to off-white crystalline solid at standard conditions.

Infrared Spectroscopy

The infrared spectrum of N-(cyclopropylcarbonyl)glycine typically shows characteristic absorption bands:

-

N-H stretching vibrations around 3300-3400 cm⁻¹

-

C=O stretching vibrations of carboxylic acid around 1700-1725 cm⁻¹

-

C=O stretching vibrations of amide around 1630-1650 cm⁻¹

These values align with the general spectroscopic patterns observed in N-substituted glycine derivatives where the amide carbonyl and carboxylic acid carbonyl groups produce distinct absorption peaks.

Nuclear Magnetic Resonance Spectroscopy

Based on structural analysis and patterns typical for similar compounds:

¹H NMR would typically show:

-

Signals for cyclopropyl ring protons (0.7-1.2 ppm)

-

Signal for the amide NH proton (7-8 ppm)

-

Signal for glycine CH₂ protons (3.5-4.0 ppm)

¹³C NMR would typically show:

-

Signals for cyclopropyl ring carbons (5-15 ppm)

-

Signal for carbonyl carbon of the amide (165-175 ppm)

-

Signal for carbonyl carbon of the carboxylic acid (170-180 ppm)

Solubility and Partition Characteristics

Like most N-acylated amino acids, Glycine, N-(cyclopropylcarbonyl)- likely demonstrates moderate solubility in polar solvents such as water and high solubility in polar organic solvents like methanol and dimethyl sulfoxide. The cyclopropyl group contributes a degree of lipophilicity to the molecule.

Synthetic Pathways and Preparation Methods

General Synthesis Approach

The compound can be synthesized through standard peptide coupling methods between glycine and cyclopropanecarboxylic acid. Several approaches have been documented for similar N-acylated glycine derivatives:

Direct Acylation Method

This method involves the reaction of glycine with cyclopropanecarbonyl chloride in the presence of a base:

-

Cyclopropanecarbonyl chloride is generated from cyclopropanecarboxylic acid using thionyl chloride or oxalyl chloride

-

The acid chloride is then reacted with glycine in aqueous alkaline conditions or in organic solvent with a tertiary amine base

-

The reaction mixture is acidified to obtain the final product

Coupling Reagent Method

Alternatively, direct coupling between cyclopropanecarboxylic acid and glycine can be achieved using peptide coupling reagents:

-

Cyclopropanecarboxylic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

The activated acid is coupled with glycine in appropriate solvent conditions

-

After completion, the product is isolated through crystallization or chromatography

Esterification and Methyl Ester Derivative

A methyl ester derivative, Glycine, N-(cyclopropylcarbonyl)-, methyl ester (CAS: 457629-14-0), can be prepared by:

-

Esterification of Glycine, N-(cyclopropylcarbonyl)- using methanol and a catalytic amount of acid

-

Alternatively, coupling cyclopropanecarboxylic acid with glycine methyl ester hydrochloride

Structure-Activity Relationships

The specific biological activity of Glycine, N-(cyclopropylcarbonyl)- can be better understood by examining its structural components:

-

Glycine Backbone: Provides a carboxylic acid function that can participate in hydrogen bonding and ionic interactions with biological targets

-

Amide Linkage: Creates a rigid, planar section that contributes to specific conformational preferences and can participate in hydrogen bonding

-

Cyclopropyl Group: Adds lipophilicity and unique spatial orientation due to its constrained ring structure. The cyclopropyl ring is known to be metabolically stable and can enhance drug-like properties of compounds

This particular combination of structural elements may contribute to specific binding characteristics with protein targets, including potentially the glycine binding site of NMDA receptors.

Related Compounds and Derivatives

Methyl Ester Derivative

Glycine, N-(cyclopropylcarbonyl)-, methyl ester (CAS: 457629-14-0) is the methyl ester derivative with molecular formula C₇H₁₁NO₃ and molecular weight 157.17 g/mol. This derivative may exhibit enhanced lipophilicity and membrane permeability compared to the parent acid .

Structurally Related Compounds

Several compounds sharing structural similarities with Glycine, N-(cyclopropylcarbonyl)- have been documented:

-

N-(Cyclopropylmethyl)glycine (CAS: 3250245): Contains a cyclopropylmethyl group attached to the nitrogen of glycine instead of the cyclopropylcarbonyl group

-

Glycine, N-(difluoroacetyl)- (CAS: 160845-43-2): Another N-acylated glycine derivative where the acyl group contains fluorine atoms

-

2-cyclohexyl-2-(cyclopropylformamido)acetic acid: A more complex derivative with both cyclopropylformamido and cyclohexyl groups

Current Research and Future Perspectives

Current research involving glycine derivatives and cyclopropyl-containing compounds suggests potential applications in several areas:

Medicinal Chemistry

The cyclopropyl group is increasingly recognized as a valuable structural motif in drug design due to its unique spatial properties and metabolic stability. Compounds containing this group often demonstrate improved pharmacokinetic profiles compared to their linear alkyl counterparts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume